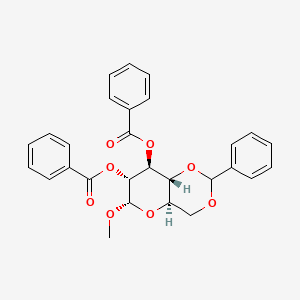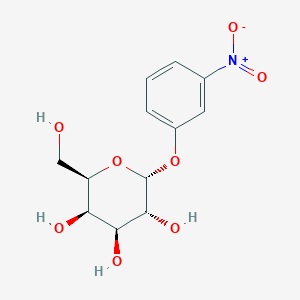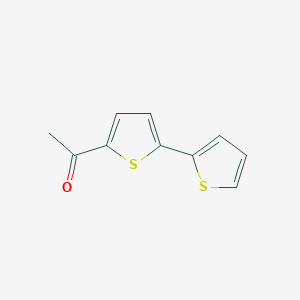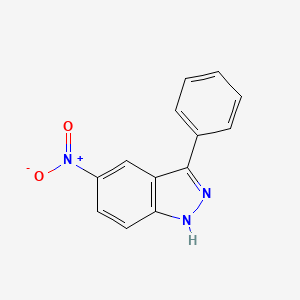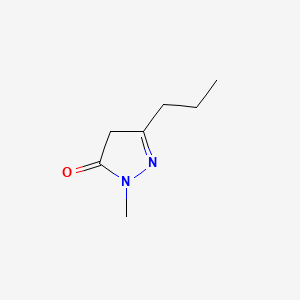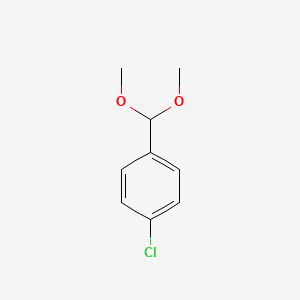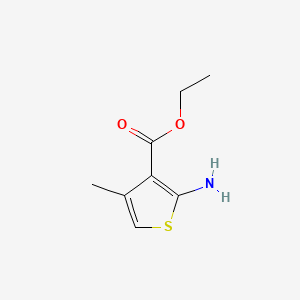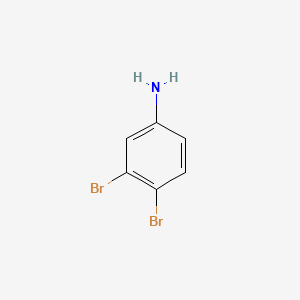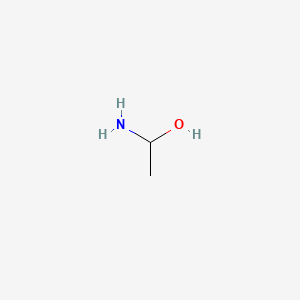
4-Chloro-2-phenylquinoline
Overview
Description
4-Chloro-2-phenylquinoline is a chemical compound with the linear formula C15H10ClN . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-phenylquinoline is represented by the linear formula C15H10ClN . It has a molecular weight of 239.707 .Scientific Research Applications
Antimicrobial Applications
4-Chloro-2-phenylquinoline: has been recognized for its antimicrobial properties. It is known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This compound is particularly effective against various Gram-positive and Gram-negative microbial species, making it a valuable agent in the development of new antimicrobial drugs with improved pharmacodynamics and fewer side effects.
Anticancer Activity
The quinoline nucleus, which is present in 4-Chloro-2-phenylquinoline , is often found in compounds with significant anticancer activity. These compounds can interfere with various biological pathways, including those involved in cell division and DNA replication, making them potential candidates for cancer therapy .
Antimalarial Properties
Quinoline derivatives, including 4-Chloro-2-phenylquinoline , serve as lead structures in the synthesis of antimalarial drugs. They are used to create potent medications such as chloroquine and mefloquine, which are critical in the fight against malaria .
Therapeutic Potential in Psychiatry
Due to its structural similarity to other bioactive quinolines, 4-Chloro-2-phenylquinoline may have therapeutic potential in psychiatric disorders. Quinoline derivatives have been explored for their antidepressant and anticonvulsant effects, which could be harnessed in the treatment of conditions like depression and epilepsy .
Antiviral Uses
The quinoline core of 4-Chloro-2-phenylquinoline is also associated with antiviral properties. It could be used to develop new treatments for viral infections, including those caused by HIV, by inhibiting enzymes necessary for viral replication .
Anti-inflammatory and Antioxidant Effects
Research suggests that quinoline derivatives exhibit anti-inflammatory and antioxidant effects4-Chloro-2-phenylquinoline could contribute to the development of treatments for inflammatory diseases and conditions associated with oxidative stress .
properties
IUPAC Name |
4-chloro-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVDSTVYOFXBKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299066 | |
| Record name | 4-chloro-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-phenylquinoline | |
CAS RN |
4979-79-7 | |
| Record name | 4979-79-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-2-PHENYLQUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a notable synthetic route for producing 4-Chloro-2-phenylquinoline?
A1: A novel one-pot oxidative deformylation method utilizes ferric chloride hexahydrate to synthesize 4-Chloro-2-phenylquinolines from corresponding N-formyldihydroquinolines. [, ]
Q2: Has 4-Chloro-2-phenylquinoline been incorporated into any metal complexes, and if so, what are their potential applications?
A2: Yes, 4-Chloro-2-phenylquinoline has been successfully incorporated as a ligand in a half-sandwich iridium(III) complex. This complex, [Ir(η5:κ1-C5Me4CH2py)(4-chloro-2-phenylquinoline)]PF6, demonstrated potent anticancer activity against MCF7 cancer cells, surpassing the potency of cisplatin. This activity is attributed to the complex's ability to disrupt mitochondrial membrane potential and induce oxidative stress. []
Q3: Are there any studies investigating the impact of solvent choice on reactions involving 4-Chloro-2-phenylquinoline derivatives?
A3: Yes, research has explored the amination reactions of 4-Chloro-2-phenylquinoline derivatives using amide solvents. [] This suggests ongoing investigation into the influence of solvent properties on the reactivity and potential applications of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



